An In-depth Technical Guide to the Chemical Properties and Structure of 1-Cyclohexyl-2-propen-1-one
An In-depth Technical Guide to the Chemical Properties and Structure of 1-Cyclohexyl-2-propen-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclohexyl-2-propen-1-one, also commonly known as cyclohexyl vinyl ketone, is an α,β-unsaturated ketone with significant applications in organic synthesis. Its chemical structure, featuring a cyclohexyl ring attached to a propenone moiety, imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, structural details, and key experimental protocols. Particular attention is given to its role in Michael addition reactions, a cornerstone of its synthetic utility.
Chemical Structure and Identification
1-Cyclohexyl-2-propen-1-one is characterized by a vinyl group attached to a carbonyl carbon, which is also bonded to a cyclohexane ring. This arrangement results in a conjugated system that dictates its chemical behavior.
Table 1: Structural and Identification Data for 1-Cyclohexyl-2-propen-1-one
| Identifier | Value | Citation |
| IUPAC Name | 1-cyclohexylprop-2-en-1-one | [1] |
| Common Name | Cyclohexyl vinyl ketone | [2] |
| CAS Number | 2177-34-6 | [1][2] |
| Molecular Formula | C₉H₁₄O | [1][2] |
| Molecular Weight | 138.21 g/mol | [1][2] |
| SMILES | C=CC(=O)C1CCCCC1 | [1] |
| InChI Key | WXOZSJIRHYARIF-UHFFFAOYSA-N | [1][2] |
Physicochemical Properties
Table 2: Physicochemical Properties of 1-Cyclohexyl-2-propen-1-one
| Property | Value (Computed) | Citation |
| XLogP3 | 2.6 | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
Experimental Protocols
The synthesis of 1-cyclohexyl-2-propen-1-one is typically achieved through a two-step process involving the formation of the corresponding allylic alcohol, 1-cyclohexyl-2-propen-1-ol, followed by its oxidation.
Synthesis of 1-Cyclohexyl-2-propen-1-ol (Precursor)
A common method for the synthesis of the precursor alcohol involves the Grignard reaction between cyclohexanecarboxaldehyde and vinylmagnesium bromide.
Experimental Procedure:
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To a solution of vinylmagnesium bromide (1.1 equivalents) in dry tetrahydrofuran (THF) cooled to 0 °C under an inert atmosphere, a solution of cyclohexanecarboxaldehyde (1.0 equivalent) in dry THF is added dropwise.
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The reaction mixture is stirred at 0 °C and allowed to warm to room temperature over several hours.
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The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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The aqueous layer is extracted with an organic solvent, such as ethyl acetate.
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The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude 1-cyclohexyl-2-propen-1-ol.
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The crude product can be purified by flash column chromatography.
Oxidation to 1-Cyclohexyl-2-propen-1-one
The oxidation of the allylic alcohol to the desired α,β-unsaturated ketone can be accomplished using various reagents. A mild and efficient method involves the use of Dess-Martin periodinane (DMP).
Experimental Procedure:
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To a solution of 1-cyclohexyl-2-propen-1-ol (1.0 equivalent) in dichloromethane (DCM) is added Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.
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The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
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The mixture is stirred vigorously until the layers become clear.
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The organic layer is separated, and the aqueous layer is extracted with DCM.
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The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The resulting crude product, 1-cyclohexyl-2-propen-1-one, can be purified by flash column chromatography.
Chemical Reactivity and Synthetic Applications
The core reactivity of 1-cyclohexyl-2-propen-1-one is defined by its α,β-unsaturated carbonyl system. This moiety makes the compound an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles.
Michael Addition
The Michael addition is a key transformation of 1-cyclohexyl-2-propen-1-one, enabling the formation of carbon-carbon and carbon-heteroatom bonds at the β-position. This reaction is fundamental in the construction of more complex molecular architectures.
General Reaction Scheme:
A nucleophile adds to the β-carbon of the propenone system, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct.
Visualizations
Synthetic Workflow
The following diagram illustrates a typical synthetic workflow for the preparation of 1-cyclohexyl-2-propen-1-one.
Caption: Synthetic pathway for 1-cyclohexyl-2-propen-1-one.
Michael Addition Mechanism
The diagram below outlines the mechanism of the Michael addition reaction with 1-cyclohexyl-2-propen-1-one using a generic nucleophile.
Caption: Mechanism of the Michael addition reaction.
Spectroscopic Data
Spectroscopic data is essential for the characterization of 1-cyclohexyl-2-propen-1-one. Key spectral features are summarized below.
Table 3: Spectroscopic Data for 1-Cyclohexyl-2-propen-1-one
| Spectrum Type | Key Features | Citation |
| ¹³C NMR | Signals corresponding to carbonyl, vinyl, and cyclohexyl carbons. | [1] |
| GC-MS | Molecular ion peak and characteristic fragmentation pattern. | [1] |
| IR Spectroscopy | Strong absorption band for the C=O stretch of the conjugated ketone and bands for C=C stretching. | [1] |
Safety Information
1-Cyclohexyl-2-propen-1-one should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
1-Cyclohexyl-2-propen-1-one is a versatile building block in organic chemistry. Its synthesis via the oxidation of its corresponding alcohol is a reliable method for its preparation. The pronounced electrophilicity at the β-carbon makes it a prime substrate for Michael addition reactions, providing a powerful tool for the formation of new chemical bonds. A thorough understanding of its chemical properties, structure, and reactivity is crucial for its effective utilization in research and development.
